molecular formula C20H24O3 B14874005 (7AS,10aS)-5-isopropyl-1,9,9-trimethyl-7a,8,9,10a-tetrahydrobenzo[de]furo[3,2-b]chromen-6-ol

(7AS,10aS)-5-isopropyl-1,9,9-trimethyl-7a,8,9,10a-tetrahydrobenzo[de]furo[3,2-b]chromen-6-ol

Cat. No.: B14874005
M. Wt: 312.4 g/mol
InChI Key: WIXCPTLCMKUWBG-KBXCAEBGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salprionin involves several steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: The core structure of Salprionin is synthesized through a series of reactions, including condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure. This may involve oxidation, reduction, and substitution reactions.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Industrial Production Methods

In industrial settings, the production of Salprionin is scaled up using optimized reaction conditions and efficient purification methods. High-speed counter-current chromatography (HSCCC) coupled with evaporative light scattering detector (ELSD) is often used for the separation and purification of Salprionin .

Chemical Reactions Analysis

Types of Reactions

Salprionin undergoes various chemical reactions, including:

    Oxidation: Salprionin can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Salprionin can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Salprionin may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Salprionin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Salprionin involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways. The exact mechanism can vary depending on the specific application and context in which Salprionin is used .

Comparison with Similar Compounds

Salprionin can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

Salprionin is unique due to its specific molecular structure and the range of applications it offers. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(10S,14S)-8,12,12-trimethyl-3-propan-2-yl-11,15-dioxatetracyclo[7.6.1.05,16.010,14]hexadeca-1(16),2,4,6,8-pentaen-2-ol

InChI

InChI=1S/C20H24O3/c1-10(2)13-8-12-7-6-11(3)15-16(12)19(17(13)21)22-14-9-20(4,5)23-18(14)15/h6-8,10,14,18,21H,9H2,1-5H3/t14-,18+/m0/s1

InChI Key

WIXCPTLCMKUWBG-KBXCAEBGSA-N

Isomeric SMILES

CC1=C2[C@H]3[C@H](CC(O3)(C)C)OC4=C2C(=CC(=C4O)C(C)C)C=C1

Canonical SMILES

CC1=C2C3C(CC(O3)(C)C)OC4=C2C(=CC(=C4O)C(C)C)C=C1

Origin of Product

United States

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